3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
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Overview
Description
3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is an organic compound with the molecular formula C10H9FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-fluorobenzaldehyde using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reagents is made considering cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-4-fluorobenzoic acid.
Reduction: 3-(Cyclopropylmethoxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde depends on its interaction with biological targets. For instance, in studies related to pulmonary fibrosis, the compound has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) by reducing the phosphorylation of Smad2/3 proteins . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of genes involved in fibrosis.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has similar structural features but with an additional difluoromethoxy group.
3-Chloro-4-(trifluoromethoxy)benzoyl chloride: Another structurally related compound with a chloro and trifluoromethoxy group.
Uniqueness
3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is unique due to the presence of both a cyclopropylmethoxy group and a fluorine atom, which impart distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and applications in various fields of research.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZUQAQZXHMBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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